molecular formula C17H17F3N2O2 B3007511 1-Benzyl-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea CAS No. 1351642-63-1

1-Benzyl-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea

Cat. No.: B3007511
CAS No.: 1351642-63-1
M. Wt: 338.33
InChI Key: WHAHXTASCSQIKE-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is a useful research compound. Its molecular formula is C17H17F3N2O2 and its molecular weight is 338.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Urea derivatives are synthesized through various chemical reactions, showcasing their flexibility and adaptability in organic synthesis. For instance, the Lossen rearrangement has been applied to synthesize ureas from carboxylic acids, demonstrating an environmentally friendly and cost-effective method due to the recyclability of byproducts and the avoidance of racemization (Thalluri et al., 2014). Similarly, the synthesis of flexible ureas as acetylcholinesterase inhibitors highlights the optimization of the spacer length between pharmacophoric moieties for enhanced biological activity (Vidaluc et al., 1995). Another study showcases the synthesis of tetrahydropyrimidine-5-carboxylates, exploring their metal chelating effects and inhibition profiles against various enzymes, indicating their potential in medicinal chemistry (Sujayev et al., 2016).

Biochemical Evaluation and Potential Applications

The evaluation of urea derivatives for biological activities is a significant area of research. For example, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and assessed for their antiacetylcholinesterase activity, with the aim of optimizing therapeutic agents for diseases like Alzheimer's (Vidaluc et al., 1995). Additionally, the study on tetrahydropyrimidine-5-carboxylates demonstrates the versatility of urea derivatives in inhibiting physiologically relevant enzymes, suggesting their application in designing inhibitors for therapeutic purposes (Sujayev et al., 2016).

Mechanistic Insights

Research also delves into the mechanistic aspects of reactions involving urea derivatives. The study on hindered ureas as masked isocyanates presents a novel approach for the carbamoylation of nucleophiles under neutral conditions, shedding light on the reactivity and potential applications of urea derivatives in organic synthesis and beyond (Hutchby et al., 2009). This research not only advances the understanding of urea chemistry but also opens up new pathways for the development of chemically and biologically significant molecules.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions, including wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for research on this compound could involve further exploration of its properties and potential applications. For example, trifluoromethyl-containing compounds are of interest in medicinal chemistry, and this compound could be studied for potential biological activity .

Properties

IUPAC Name

1-benzyl-3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c18-17(19,20)14-8-6-13(7-9-14)15(23)11-22-16(24)21-10-12-4-2-1-3-5-12/h1-9,15,23H,10-11H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAHXTASCSQIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.